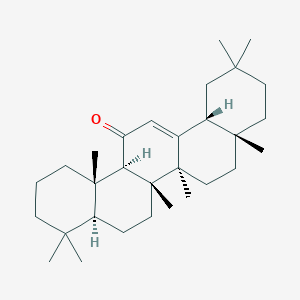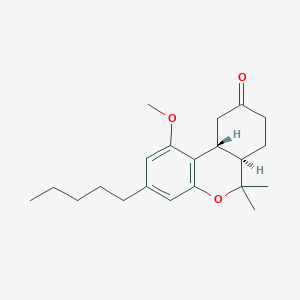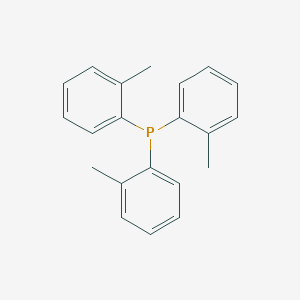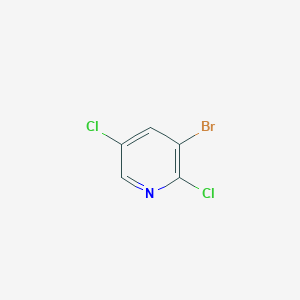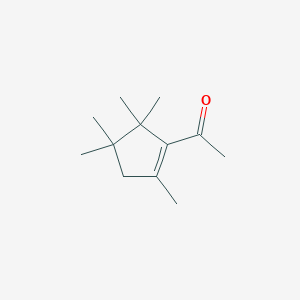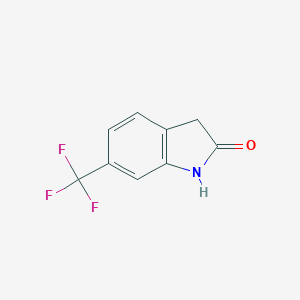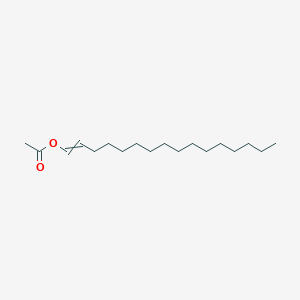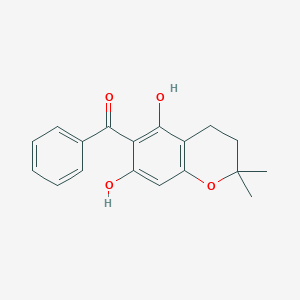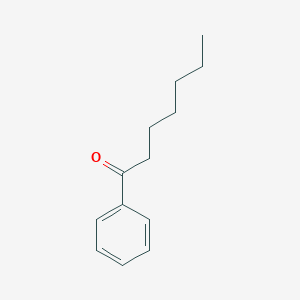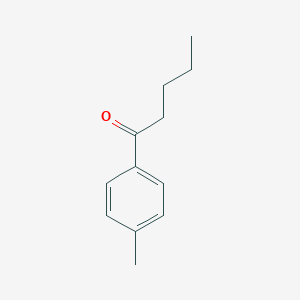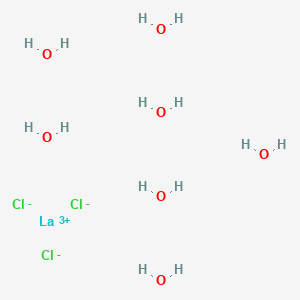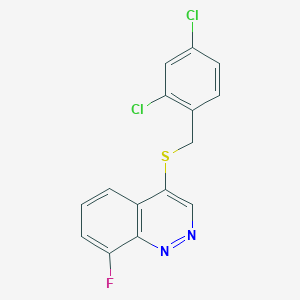
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide, also known as DCFC, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the group of organic sulfides and has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is not fully understood. However, it has been proposed that 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide acts by inhibiting the activity of enzymes involved in various biological processes. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to affect the nervous system by inhibiting the activity of acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has several advantages for lab experiments. It is a cost-effective compound that is readily available. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to have a high degree of selectivity towards its target enzymes. However, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has some limitations for lab experiments. It is a toxic compound that requires careful handling. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is also a reactive compound that can undergo oxidation and degradation over time.
Orientations Futures
There are several future directions for the use of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research. One potential application is in the development of new antimicrobial agents. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to have potent antimicrobial activity against a wide range of bacteria and fungi. Another potential application is in the development of new anticancer agents. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to induce apoptosis in cancer cells, making it a promising candidate for further study. Additionally, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide could be used as a tool for studying the mechanism of action of various biological processes. Further research is needed to fully understand the potential of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research.
Conclusion:
In conclusion, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been used as a tool for studying the mechanism of action of various biological processes. While 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has several advantages for lab experiments, it also has some limitations. Future research is needed to fully understand the potential of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research.
Méthodes De Synthèse
The synthesis of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide involves the reaction of 2,4-dichlorobenzyl chloride with 8-fluoro-4-cinnolinyl thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product obtained is then purified using column chromatography or recrystallization. The yield of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is typically high, making it a cost-effective compound for scientific research.
Applications De Recherche Scientifique
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been extensively used in scientific research for its diverse biological activities. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been used as a tool for studying the mechanism of action of various biological processes.
Propriétés
Numéro CAS |
1683-34-7 |
|---|---|
Nom du produit |
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide |
Formule moléculaire |
C15H9Cl2FN2S |
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
4-[(2,4-dichlorophenyl)methylsulfanyl]-8-fluorocinnoline |
InChI |
InChI=1S/C15H9Cl2FN2S/c16-10-5-4-9(12(17)6-10)8-21-14-7-19-20-15-11(14)2-1-3-13(15)18/h1-7H,8H2 |
Clé InChI |
WIUFJAFQRZXBDB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC2=C(C(=C1)F)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
Autres numéros CAS |
1683-34-7 |
Synonymes |
4-[(2,4-dichlorophenyl)methylsulfanyl]-8-fluoro-cinnoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



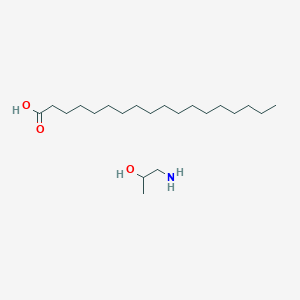
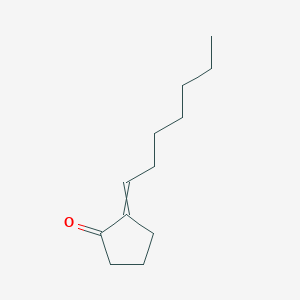
![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)
